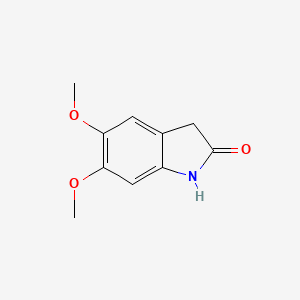

5,6-Dimethoxyindolin-2-one

Description

Significance of Indolin-2-one Core Structures in Medicinal Chemistry and Drug Discovery

The indolin-2-one, or oxindole (B195798), skeleton is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and drug discovery. researchgate.netekb.eg This structural motif is found in a variety of natural products and serves as the core for numerous synthetic compounds with a broad spectrum of biological activities. researchgate.netchemrj.org The versatility of the indolin-2-one core allows for chemical modifications at various positions, enabling the development of derivatives with tailored pharmacological profiles. ekb.eg

In the realm of drug discovery, indolin-2-one derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. ekb.eg This has led to the development of successful anticancer drugs, such as Sunitinib and Nintedanib, which are based on the indolin-2-one scaffold and function as multi-kinase inhibitors. researchgate.netekb.eg The core structure's ability to interact with the ATP-binding pocket of kinases is a key feature of its efficacy. ekb.eg Beyond cancer, the indolin-2-one framework is associated with a wide array of pharmacological effects, including antiviral, antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.net The rich history and ongoing research into compounds like the 3-(4-hydroxyphenyl)indoline-2-ones underscore the scaffold's enduring importance in developing targeted therapies. rsc.orgrsc.org

Overview of 5,6-Dimethoxyindolin-2-one as a Key Synthetic Intermediate and Biological Precursor

Within the broad family of oxindoles, this compound is a significant compound, primarily valued as a key synthetic intermediate for building more complex, biologically active molecules. nih.govontosight.ai Its structure features the foundational indolin-2-one core with two methoxy (B1213986) groups (-OCH₃) at the 5th and 6th positions of the benzene (B151609) ring. These electron-donating methoxy groups can influence the reactivity of the ring and serve as handles for further chemical modification or as important features for biological receptor binding.

Research demonstrates that this compound is a readily available starting material for synthesizing a range of derivatives. nih.govresearchgate.net It is frequently used in condensation reactions, such as the Knoevenagel condensation, with various aldehydes to create 3-substituted indolin-2-ones. nih.govontosight.ai These reactions leverage the reactive methylene (B1212753) group at the C3 position of the oxindole ring. The resulting products are often evaluated for specific biological activities. For instance, this compound has been used as a precursor to synthesize novel compounds investigated as potential inhibitors of c-Src kinase, a protein implicated in cancer cell signaling. nih.govresearchgate.net This highlights its role not just as a chemical building block, but as a biological precursor, forming the backbone of new molecules designed for targeted therapeutic applications. ontosight.ainih.gov

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of the compound.

| Property | Value |

| CAS Number | 6286-64-2 lookchem.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₁NO₃ lookchem.com |

| Molecular Weight | 193.1992 g/mol lookchem.com |

| Melting Point | 204-205 °C lookchem.com |

| Boiling Point | 369.2 °C at 760 mmHg lookchem.com |

| Density | 1.214 g/cm³ lookchem.com |

| Flash Point | 177.1 °C lookchem.com |

Examples of Derivatives Synthesized from this compound

This table illustrates the role of this compound as a synthetic intermediate in creating potential therapeutic agents.

| Resulting Compound | Synthetic Reactant(s) | Potential Application/Research Area |

| 3-([1,1′-biphenyl]-4-ylmethylene)-5,6-dimethoxyindolin-2-one nih.gov | (1,1′-biphenyl)-4-carbaldehyde nih.gov | c-Src Kinase Inhibition nih.gov |

| 3-(3,5-dibromo-4-hydroxybenzylidene)-5,6-dimethoxyindolin-2-one nih.govresearchgate.net | 3,5-dibromo-4-hydroxybenzaldehyde nih.govresearchgate.net | c-Src Kinase Inhibition nih.govresearchgate.net |

| 3-(4-hydroxybenzylidene)-5,6-dimethoxyindolin-2-one ontosight.ai | 4-hydroxybenzaldehyde ontosight.ai | Anticancer, Antioxidant ontosight.ai |

| 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)imino)-5,6-dimethoxyindolin-2-one nih.gov | 2-Amino-5-mercapto-1,3,4-thiadiazole (via isatin (B1672199) intermediate) | Anticancer (c-KIT kinase inhibition) nih.gov |

| 5,6-Dihydroxyindoline google.com | Hydrobromic Acid (for demethylation) google.com | Hair Dyes (Melanin Precursor) google.com |

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-8-3-6-4-10(12)11-7(6)5-9(8)14-2/h3,5H,4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVNTBICDDRBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278796 | |

| Record name | 5,6-dimethoxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-64-2 | |

| Record name | MLS002638119 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dimethoxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5,6 Dimethoxyindolin 2 One

Conventional and Advanced Synthesis Routes for 5,6-Dimethoxyindolin-2-one and Related Derivatives

The construction of the this compound core can be achieved through a variety of synthetic routes. These methods leverage different precursors and reaction conditions to afford the desired product, often with the goal of improving yield, efficiency, and sustainability.

Utilization of Isatin-Based Precursors (e.g., 5,6-Dimethoxyindoline-2,3-dione)

A primary and well-established route to this compound involves the reduction of the corresponding isatin (B1672199) derivative, 5,6-dimethoxyindoline-2,3-dione. Isatins are versatile precursors in the synthesis of a wide array of heterocyclic compounds, including indolin-2-ones. The C3 carbonyl group of the isatin can be selectively reduced to a methylene (B1212753) group to furnish the indolin-2-one core.

This transformation is commonly achieved using various reducing agents. For instance, the reduction of 5,6-dimethoxyisatin can be carried out using reagents like sodium borohydride (B1222165) or catalytic hydrogenation. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. The C3 position of the indolinone ring is a key site for further functionalization, making isatin-based routes particularly attractive for creating diverse molecular libraries. nih.gov

| Precursor | Reaction Type | Key Reagents/Conditions | Product |

|---|---|---|---|

| 5,6-Dimethoxyindoline-2,3-dione | Reduction | Sodium borohydride or Catalytic hydrogenation | This compound |

Condensation and Cyclization Reactions (e.g., Stolle and Sandmeyer Methods)

Classical named reactions such as the Stolle and Sandmeyer methods provide alternative pathways to the indolin-2-one scaffold. The Stolle reaction involves the cyclization of an α-chloro- or α-bromo-N-arylamide in the presence of a Lewis acid catalyst, typically aluminum chloride. This intramolecular Friedel-Crafts type reaction forms the five-membered lactam ring of the indolin-2-one.

The Sandmeyer reaction, while more commonly associated with the synthesis of aryl halides from diazonium salts, can be adapted for the synthesis of isatins, which are then converted to indolin-2-ones as described previously. This involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which upon treatment with a strong acid, cyclizes to form the isatin. These traditional methods, while effective, often require harsh reaction conditions.

Transition-Metal-Catalyzed Approaches (e.g., C-N Cross Coupling, Copper-catalyzed reactions)

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for the construction of heterocyclic systems. mdpi.comrsc.org Palladium- and copper-catalyzed reactions are particularly prominent in the synthesis of indolin-2-ones. mdpi.comorganic-chemistry.orgmdpi.com

C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the key nitrogen-carbon bond in the indolin-2-one ring. semanticscholar.org This typically involves the intramolecular cyclization of a suitably substituted o-halophenylacetamide derivative. Palladium catalysts, in conjunction with specialized phosphine (B1218219) ligands, are often used to facilitate this transformation. semanticscholar.org These methods offer the advantage of mild reaction conditions and broad functional group tolerance. mdpi.com

Copper-catalyzed reactions have also emerged as a powerful tool for indolin-2-one synthesis. For example, copper-catalyzed intramolecular C-N bond formation can be used to cyclize N-(2-halophenyl)acrylamides to afford indolin-2-one derivatives. These reactions often proceed with high efficiency and can be more cost-effective than their palladium-catalyzed counterparts.

| Catalyst Type | Reaction | Substrate Example | Key Features |

|---|---|---|---|

| Palladium | Intramolecular Buchwald-Hartwig Amination | o-halophenylacetamide derivative | Mild conditions, broad functional group tolerance |

| Copper | Intramolecular C-N Cross-Coupling | N-(2-halophenyl)acrylamide | Cost-effective, high efficiency |

Organocatalytic Transformations (e.g., Phosphine Oxide Catalysis)

Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a sustainable and metal-free alternative for various organic transformations. rsc.orgrsc.org In the context of indolin-2-one synthesis, organocatalytic methods are being explored to promote key bond-forming reactions. rsc.org

Phosphine oxide catalysis is an emerging area within organocatalysis. nih.govmdpi.com While direct examples for the synthesis of this compound are not extensively documented, phosphine-catalyzed reactions are known to mediate various annulation and cyclization reactions that could potentially be adapted for this purpose. researchgate.netescholarship.org For instance, phosphines can act as nucleophilic catalysts to activate substrates for subsequent intramolecular reactions. escholarship.org The development of chiral phosphine catalysts also opens up the possibility of asymmetric synthesis, leading to enantiomerically enriched indolin-2-one derivatives. escholarship.org

Green Chemistry Methodologies in Indolin-2-one Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce energy consumption, and use environmentally benign reagents and solvents. sjp.ac.lk In the synthesis of indolin-2-ones, several green approaches have been reported.

These include the use of water as a solvent, which is a significant improvement over volatile organic compounds. sjp.ac.lk Catalyst-free reactions, often conducted in water or under solvent-free conditions, have also been developed for the synthesis of indolin-2-one derivatives. sjp.ac.lk Furthermore, the use of recyclable catalysts, such as solid-supported acid catalysts, aligns with the principles of green chemistry by simplifying product purification and reducing catalyst waste. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. sjp.ac.lk

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic strategies.

For isatin reduction, the mechanism typically involves the nucleophilic attack of a hydride from a reducing agent onto the C3 carbonyl group, followed by protonation to yield a 3-hydroxyindolin-2-one (B1221191) intermediate. Subsequent dehydration and further reduction of the resulting enamine intermediate would lead to the final indolin-2-one product.

In the Stolle cyclization, the Lewis acid catalyst activates the acyl chloride, facilitating an intramolecular electrophilic attack on the aromatic ring to form a six-membered ring intermediate. A subsequent rearrangement leads to the formation of the five-membered lactam ring of the indolin-2-one.

The mechanisms of transition-metal-catalyzed C-N cross-coupling reactions are generally well-understood and involve a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. In the context of intramolecular cyclization to form indolin-2-ones, the palladium or copper catalyst first undergoes oxidative addition to the aryl halide. The amide nitrogen then coordinates to the metal center and, following reductive elimination, the C-N bond is formed, releasing the indolin-2-one product and regenerating the active catalyst.

Investigation of Intermediates in Reductive Cyclization and Deoxygenation

The conversion of ortho-nitro aromatic compounds to cyclic amides, such as indolinones, is a multi-step process initiated by the reduction of the nitro group. While the complete isolation of all intermediates can be challenging due to their transient nature, the pathway is understood to proceed through several key species. The reduction of the nitro group (-NO₂) typically involves a sequence of two-electron reductions.

The generally accepted sequence of intermediates in the reduction of a nitro group to an amine is as follows:

Nitroso Intermediate: The nitro group is first reduced to a nitroso group (-NO).

Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine group (-NHOH).

Amine Formation: The final reduction step yields the primary amine (-NH₂).

| Step | Intermediate Functional Group | Description |

|---|---|---|

| 1 | Nitroso (-NO) | Initial reduction product of the nitro group. |

| 2 | Hydroxylamine (-NHOH) | Product of nitroso group reduction; key precursor to the amine. |

| 3 | Amine (-NH₂) | Final reduction product which undergoes intramolecular cyclization. |

Proposed Mechanisms for Indolinone Formation (e.g., Friedel-Crafts Type Electrophilic Attack)

An alternative conceptual approach to forming the indolinone ring involves an intramolecular Friedel-Crafts type reaction. This mechanism is particularly relevant when starting from a precursor that can generate a suitable electrophile. For instance, a derivative of N-(3,4-dimethoxyphenyl)chloroacetamide could serve as a precursor.

The proposed mechanism would proceed as follows:

Generation of Electrophile: In the presence of a Lewis acid catalyst (e.g., AlCl₃), the chloroacetamide moiety can be activated to form an acylium ion or a highly polarized complex.

Electrophilic Aromatic Substitution: The electron-rich 3,4-dimethoxyphenyl ring acts as the nucleophile. The electrophilic acylium ion is attacked by the aromatic ring, typically at the position ortho to the amino group (C-6 position), which is activated by the nitrogen and methoxy (B1213986) groups.

Cyclization and Rearomatization: This attack forms a new carbon-carbon bond, creating the five-membered ring. A subsequent loss of a proton restores the aromaticity of the benzene (B151609) ring, yielding the indolinone core.

This type of intramolecular acylation is a powerful tool for constructing fused ring systems in heterocyclic chemistry. researchgate.netchempedia.info The efficiency and regioselectivity of the cyclization are heavily influenced by the nature of the activating groups on the aromatic ring and the reaction conditions.

Strategies for Derivatization and Analog Synthesis

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of analogs. Functionalization can be achieved at several positions on the molecule, allowing for the fine-tuning of its chemical properties.

Functionalization at Various Ring Positions

The indolinone core offers multiple sites for chemical modification:

N-1 Position: The nitrogen atom of the lactam can be readily alkylated, arylated, or acylated using appropriate electrophiles under basic conditions. For example, reaction with chloroacetic anhydride (B1165640) can introduce a chloroacetyl group at the N-1 position. google.com

C-3 Position: The methylene group at the C-3 position is activated by the adjacent carbonyl group. It can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes). Knoevenagel condensation with aldehydes or ketones is a common method to introduce substituents at this position, forming 3-ylideneindolin-2-ones.

Aromatic Ring (C-4 and C-7): The electron-rich benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, although the directing effects of the existing substituents must be considered. nih.gov

| Position | Reaction Type | Example Reagents |

|---|---|---|

| N-1 | Alkylation / Acylation | Alkyl halides, Benzyl bromide, Acyl chlorides |

| C-3 | Condensation / Alkylation | Aldehydes, Ketones, Alkyl halides (via enolate) |

| C-4 / C-7 | Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration), Br₂ (Bromination) |

Synthesis of Hybrid Molecules (e.g., with 1,3,4-thiadiazole (B1197879), aziridine (B145994) moieties)

The synthesis of hybrid molecules involves covalently linking the this compound core to other heterocyclic systems, such as 1,3,4-thiadiazoles or aziridines.

1,3,4-Thiadiazole Hybrids: A common strategy to form a 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide (B42300) derivatives. To create a hybrid, the indolinone core is first functionalized with a group that can react to form the thiadiazole. For example, an acid hydrazide derivative of the indolinone (prepared from a C-3 or N-1 ester) can be reacted with carbon disulfide and then cyclized to yield a mercapto-thiadiazole moiety. This can be further alkylated to produce diverse analogs. nih.govnih.gov

Aziridine Hybrids: Aziridine rings can be introduced onto the indolinone scaffold, often at the C-3 position. One approach involves the reaction of a 3-ylidene-5,6-dimethoxyindolin-2-one (an α,β-unsaturated system) with an aziridinating agent. Alternatively, intramolecular cyclization of a precursor containing both an amino group and a leaving group on adjacent carbons can form the aziridine ring. nih.gov

Development of Stereoselective Synthetic Protocols

Creating specific stereoisomers of 3-substituted this compound derivatives is a significant synthetic challenge. This is often addressed through asymmetric catalysis to control the formation of new stereocenters, particularly at the C-3 position.

One prominent strategy is the use of [3+2] cycloaddition reactions. For instance, an azomethine ylide can be generated in situ from an isatin derivative (the oxidized form of indolinone) and an amino acid. nih.gov The reaction of this ylide with a dipolarophile can generate complex spiro-pyrrolidinyl oxindole (B195798) structures with high levels of diastereoselectivity and enantioselectivity, often controlled by a chiral catalyst. mdpi.com

Other stereoselective methods include:

Catalytic Asymmetric Friedel-Crafts Alkylation: The reaction of the indolinone enolate with electrophiles in the presence of a chiral metal complex or organocatalyst can afford 3-substituted products with high enantiomeric excess. nih.govmdpi.com

Asymmetric Diels-Alder Reactions: Using 3-ylideneindolin-2-one as a dienophile in a Diels-Alder reaction with a suitable diene, catalyzed by a chiral Lewis acid, can produce spirocyclic adducts with controlled stereochemistry. rsc.org

These advanced protocols are essential for synthesizing optically active indolinone derivatives for evaluation in chiral recognition studies and as pharmaceutical agents. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization in 5,6 Dimethoxyindolin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 5,6-Dimethoxyindolin-2-one, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and environment of protons within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the five-membered ring, and the methoxy (B1213986) group protons are observed. The aromatic protons typically appear as singlets in the aromatic region of the spectrum, a consequence of their specific substitution pattern on the benzene (B151609) ring. The two methoxy groups also present as sharp singlets, though at a higher field (lower ppm value) than the aromatic protons. The methylene protons adjacent to the carbonyl group and the nitrogen atom also give rise to a characteristic singlet.

A representative dataset for the ¹H NMR spectrum of this compound is summarized below:

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Solvent |

| H-4 | ~6.79 | Singlet | CDCl₃ |

| H-7 | ~6.65 | Singlet | CDCl₃ |

| OCH₃ | ~3.83 | Singlet | CDCl₃ |

| OCH₃ | ~3.78 | Singlet | CDCl₃ |

| CH₂ | ~3.47 | Singlet | CDCl₃ |

| NH | ~8.45 | Broad Singlet | CDCl₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound shows signals for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), the carbons of the two methoxy groups, and the methylene carbon of the indolinone ring. The chemical shift of the carbonyl carbon is characteristically found at a low field (high ppm value).

A typical set of ¹³C NMR chemical shifts for this compound is presented in the following table:

| Carbon Assignment | Chemical Shift (δ) in ppm | Solvent |

| C=O | ~176.5 | CDCl₃ |

| C-5 | ~148.2 | CDCl₃ |

| C-6 | ~144.1 | CDCl₃ |

| C-3a | ~135.2 | CDCl₃ |

| C-7a | ~125.9 | CDCl₃ |

| C-7 | ~111.8 | CDCl₃ |

| C-4 | ~109.7 | CDCl₃ |

| OCH₃ | ~56.4 | CDCl₃ |

| OCH₃ | ~56.2 | CDCl₃ |

| C-2 | ~36.1 | CDCl₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other. However, in the case of this compound, where many signals are singlets, its application is more to confirm the absence of proton-proton coupling for these isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. For instance, it would show a correlation between the signal for the H-4 proton and the C-4 carbon, and similarly for H-7 and C-7, as well as the methylene protons and the C-2 carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is characterized by several key absorption bands:

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3200-3400 | Medium-Strong |

| C-H Stretch (aromatic) | ~3000-3100 | Medium |

| C-H Stretch (aliphatic/methoxy) | ~2800-3000 | Medium |

| C=O Stretch (amide) | ~1700-1720 | Strong |

| C=C Stretch (aromatic) | ~1600-1620 | Medium |

| C-O Stretch (ether) | ~1200-1250 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., EI, ESI)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for gaining insights into its structural features through fragmentation analysis.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound is observed, along with a series of fragment ions that provide a characteristic fingerprint of the molecule.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This method is particularly useful for confirming the molecular weight with high accuracy and minimal fragmentation.

For this compound (molecular formula C₁₀H₁₁NO₃), the expected monoisotopic mass is approximately 193.07 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with a high degree of precision, further validating the elemental composition.

Chromatographic Techniques for Separation and Purity Determination (e.g., TLC, Flash Column Chromatography, HPLC)

Chromatographic methods are indispensable for the purification of this compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) value of the compound is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a mixture of solvents).

Flash Column Chromatography: This is the standard technique for the preparative purification of this compound from reaction mixtures. By selecting an appropriate solvent system (eluent), the compound can be effectively separated from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of a sample of this compound with high resolution and sensitivity. By using a suitable column and mobile phase, a chromatogram is generated in which the compound of interest appears as a sharp peak. The area of this peak is proportional to the concentration of the compound, and the presence of other peaks would indicate impurities.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions in the solid state, which are crucial for understanding the structure-property relationships of a compound. tugraz.at

While extensive searches of crystallographic databases and scientific literature have not yielded a publicly available single-crystal X-ray structure for this compound, analysis of closely related structures provides significant insight into the likely solid-state arrangement of the 5,6-dimethoxyindolin core.

Detailed Research Findings from a Related Structure: 1-Acetyl-5,6-dimethoxyindoline

A pertinent example is the crystallographic analysis of 1-Acetyl-5,6-dimethoxyindoline, a structurally similar compound. nih.goviucr.org The study of this molecule offers valuable information on the geometry and conformation of the bicyclic indoline (B122111) framework substituted with methoxy groups at the 5- and 6-positions.

In the investigation, single crystals of 1-Acetyl-5,6-dimethoxyindoline were obtained through slow evaporation from an isopropanol (B130326) solution. nih.gov The diffraction data were collected at a low temperature of 123 K to minimize thermal vibrations and obtain a high-resolution structure. iucr.org

The analysis revealed that the molecule crystallizes in the orthorhombic space group P n m a. iucr.org A key finding from the refinement of the crystal structure is that the molecule possesses mirror symmetry, with all carbon, nitrogen, and oxygen atoms residing on a mirror plane. nih.goviucr.org This imposes a high degree of planarity on the indoline ring system. The study also identified the presence of a weak intramolecular C—H⋯O hydrogen bond, which can influence the conformation of the molecule. nih.goviucr.org

The crystallographic data for 1-Acetyl-5,6-dimethoxyindoline is summarized in the table below, offering a foundational understanding of the dimensional and symmetric properties inherent to the 5,6-dimethoxy-substituted indoline scaffold.

Interactive Data Table: Crystallographic Data for 1-Acetyl-5,6-dimethoxyindoline

| Parameter | Value | Reference |

| Compound Name | 1-Acetyl-5,6-dimethoxyindoline | nih.goviucr.org |

| Chemical Formula | C₁₂H₁₅NO₃ | nih.goviucr.org |

| Formula Weight (Mᵣ) | 221.25 | nih.goviucr.org |

| Temperature (T) | 123 (2) K | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P n m a | iucr.org |

| Unit Cell Dimensions | ||

| a | 18.541 (4) Å | iucr.org |

| b | 6.9572 (15) Å | iucr.org |

| c | 8.5582 (17) Å | iucr.org |

| Volume (V) | 1103.9 (4) ų | iucr.org |

| Molecules per Unit Cell (Z) | 4 | iucr.org |

| Radiation | Mo Kα (λ = 0.71073 Å) | iucr.org |

| Density (calculated) | 1.331 Mg m⁻³ | nih.gov |

| Absorption Coefficient (μ) | 0.10 mm⁻¹ | iucr.org |

| Final R-factor [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.057 | iucr.org |

| wR(F²) | 0.148 | iucr.org |

Computational Chemistry and Modeling Studies of 5,6 Dimethoxyindolin 2 One Analogues

Quantum Chemical Calculations and Theoretical Insights into Reaction Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of 5,6-dimethoxyindolin-2-one analogues. chimicatechnoacta.ruaun.edu.eg These computational methods allow for the detailed investigation of molecular geometries, orbital energies, and the energetics of chemical reactions.

Theoretical studies on related indolin-2-one structures often involve geometry optimization to determine the most stable three-dimensional conformation of the molecule. aun.edu.eg Subsequent frequency calculations can confirm that these structures correspond to energy minima on the potential energy surface. nih.gov Key insights are derived from the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. chimicatechnoacta.ru The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. chimicatechnoacta.ru

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Correlates with the capacity to donate electrons. Higher values suggest greater electron-donating ability. chimicatechnoacta.ru |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Correlates with the capacity to accept electrons. Lower values suggest greater electron-accepting ability. chimicatechnoacta.ru |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. chimicatechnoacta.ru |

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structure-activity relationships (SAR) of this compound analogues as inhibitors of various protein kinases. researchgate.netbiointerfaceresearch.com

The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibition. scirp.org Analogues of this compound have been investigated as inhibitors of several kinases critical in disease pathways.

c-KIT Kinase: The c-KIT receptor tyrosine kinase is a target in various cancers, including gastrointestinal stromal tumors (GIST). bjbms.orgnih.gov While specific docking studies for this compound are not detailed in the provided results, the general class of 3-substituted indolin-2-ones are known c-KIT inhibitors. scirp.org Docking studies for similar scaffolds help in rationalizing their binding mode and designing new derivatives with improved potency. nih.gov

Tousled-Like Kinase 2 (TLK2): Research has led to the discovery of narrow-spectrum inhibitors of TLK2, a kinase implicated in cancer. nih.govnih.gov In these studies, a 5,6-dimethoxyoxindole core was explored. For example, the compound (E)-3-((1H-Imidazol-5-yl)methylene)-5,6-dimethoxyindolin-2-one was synthesized and evaluated. nih.govnih.gov While some analogues with this core showed potency against TLK2, further optimization often focused on other substitution patterns that yielded higher selectivity and activity. nih.gov

Plasmodium falciparum Protein Kinase 5 (PfPK5): PfPK5 is a cyclin-dependent kinase in the malaria parasite and a potential drug target. While the provided results mention docking of other heterocyclic compounds against different Plasmodium falciparum targets like dihydrofolate reductase (PfDHFR), the specific docking of this compound analogues against PfPK5 is not explicitly covered. nih.govnih.gov However, the general applicability of docking to identify and optimize antimalarial agents is well-established. nih.gov

Table 2: Example of TLK2 Inhibition by an Indolin-2-one Analogue

| Compound | Target Kinase | Activity (IC50) |

| (Z)-3-((1H-imidazol-5-yl)methylene)-5-methoxyindolin-2-one (Hit Compound 1) | TLK2 | 240 nM nih.govnih.gov |

| (E)-3-((1H-Imidazol-5-yl)methylene)-5,6-dimethoxyindolin-2-one | TLK2 | Activity assessed, part of an analogue series. nih.govnih.gov |

Molecular docking simulations provide a detailed picture of the interactions between a ligand and the amino acid residues within the enzyme's active site. nih.gov For kinase inhibitors, a common binding mode involves the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. researchgate.netnih.gov

In studies of TLK2 inhibitors, docking models revealed key hinge-binding interactions. nih.gov The models showed how substituents on the indolin-2-one core could extend into adjacent hydrophobic pockets, and how modifications could either enhance or diminish binding affinity. nih.gov For example, the introduction of certain groups on the 5-position of the oxindole (B195798) core was found to be preferable for TLK2 inhibition over substitutions at the 6-position. nih.gov These models are critical for understanding why certain analogues are more potent and selective, guiding the design of new compounds with improved pharmacological profiles. biointerfaceresearch.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This approach is instrumental in drug design for optimizing lead compounds. researchgate.net

For kinase inhibitors, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov These studies generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with inhibitory activity.

In the development of TLK2 inhibitors, QSAR was used to create predictive models that guided the optimization of hit compounds. nih.gov By analyzing a series of analogues, including those with the this compound core, researchers can build models that predict the IC50 values of novel, unsynthesized compounds. nih.govmdpi.com These models provide a "SAR map," highlighting the structural features that are favorable or unfavorable for activity, such as the need for hydrogen bond donors or acceptors in specific regions or the optimal size of substituents. mdpi.com This predictive capability allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be potent inhibitors, saving significant time and resources. nih.gov

Application of Machine Learning Algorithms for Predicting Compound Properties

In recent years, machine learning (ML) and deep learning have emerged as powerful tools for predicting a wide range of molecular properties, revolutionizing drug discovery. cecam.orgarxiv.org ML models can be trained on large datasets to learn the complex relationships between a molecule's structure and its physicochemical or biological properties. nih.gov

Various ML architectures, such as directed message-passing neural networks (D-MPNNs), are used to predict properties directly from a molecular graph representation. chemrxiv.org Software packages like Chemprop have made these advanced techniques more accessible to researchers. chemrxiv.org These models can be applied to predict properties for this compound analogues, including:

Biological Activity: Predicting inhibitory activity against kinases or other targets.

ADMET Properties: Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles. jneonatalsurg.com

Physicochemical Properties: Estimating solubility, melting point, and boiling point. arxiv.org

The key challenge lies in converting molecular structures into numerical representations that capture essential chemical information. arxiv.org By training on existing data for indolin-2-ones and other relevant compounds, ML models can accelerate the screening of virtual libraries and identify novel analogues with desired drug-like properties. nih.govarxiv.org

Studies on Supramolecular Inclusion Complexes (e.g., with Cyclodextrins)

Many promising drug candidates, including heterocyclic compounds like indolin-2-ones, suffer from poor aqueous solubility, which limits their bioavailability. researchgate.netsemanticscholar.org A common strategy to overcome this is the formation of supramolecular inclusion complexes with cyclodextrins (CDs). oatext.com

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. researchgate.netoatext.com They can encapsulate a hydrophobic "guest" molecule, such as a this compound analogue, within their cavity. This encapsulation effectively shields the hydrophobic part of the guest from the aqueous environment, leading to a significant increase in its solubility and dissolution rate. researchgate.neteijppr.com

The formation and stability of these host-guest complexes can be studied using both experimental techniques and computational modeling. semanticscholar.org In silico studies can predict the most favorable orientation of the guest molecule within the CD cavity and estimate the binding energy of the complex. semanticscholar.org These models help in selecting the most suitable type of cyclodextrin (B1172386) (e.g., α-CD, β-CD, γ-CD, or modified derivatives like HP-β-CD) for a particular drug molecule. semanticscholar.orgnih.gov By forming an inclusion complex, the pharmaceutical properties of this compound analogues could potentially be enhanced, improving their suitability for therapeutic applications. researchgate.net

Biological Activity and Pharmacological Research Applications of 5,6 Dimethoxyindolin 2 One Derivatives

Indolin-2-one as a Promising Scaffold in Drug Discovery and Development

The indolin-2-one, or oxindole (B195798), core is a pharmacologically significant scaffold that serves as a foundational structure in medicinal chemistry. ekb.egekb.eg This heterocyclic system, characterized by a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged" scaffold. nih.gov This status is due to its prevalence in a wide array of natural products and synthetic drugs, demonstrating its ability to interact with diverse biological targets. nih.gov The versatility of the indolin-2-one structure allows for chemical modifications at various positions, enabling the development of novel derivatives with a broad spectrum of biological activities. ekb.egekb.eg

The significance of this scaffold in modern pharmacology is exemplified by the development of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. ekb.egekb.eg Sunitinib, which is built upon the indolin-2-one framework, has been approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST). scirp.org Its mechanism involves the inhibition of multiple kinases crucial for tumor growth and angiogenesis, such as VEGFR, PDGFR, and c-KIT. ekb.egscirp.org The success of Sunitinib has spurred extensive research into other indolin-2-one derivatives as potent inhibitors of various protein kinases, solidifying the scaffold's central role in the discovery of targeted therapies, particularly in oncology. ekb.egekb.egresearchgate.net

Exploration of Diverse Biological Activities in 5,6-Dimethoxyindolin-2-one Derivatives

Derivatives of this compound have been specifically investigated for their potential as anticancer agents, often by targeting critical cellular signaling pathways. In one study, researchers designed and synthesized a series of indolin-2-one derivatives to act as inhibitors of the c-KIT kinase, a receptor tyrosine kinase often implicated in cancer. acs.org Among the synthesized compounds was 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)imino)-5,6-dimethoxyindolin-2-one, which was evaluated for its anticancer activity. acs.org

Another area of investigation has been the inhibition of c-Src, a non-receptor protein kinase involved in cancer cell proliferation, migration, and survival. nih.gov As part of a broader study to develop c-Src inhibitors, 3-(3,5-dibromo-4-hydroxybenzylidene)-5,6-dimethoxyindolin-2-one was synthesized and evaluated. nih.gov These studies highlight the strategic use of the 5,6-dimethoxy substituted scaffold to create novel molecules for targeted cancer therapy.

| Compound Name | Target | Research Focus | Source |

|---|---|---|---|

| 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)imino)-5,6-dimethoxyindolin-2-one | c-KIT Kinase | Screened against NCI-60 human cancer cell lines. | acs.org |

| 3-(3,5-dibromo-4-hydroxybenzylidene)-5,6-dimethoxyindolin-2-one | c-Src Kinase | Synthesized and evaluated as a potential c-Src inhibitor for cancer treatment. | nih.gov |

Neurodegenerative diseases, such as Alzheimer's disease, are complex disorders characterized by the progressive loss of neurons. wikipedia.org The indolin-2-one scaffold has emerged as a promising framework for designing modulators of pathways implicated in these diseases. researchgate.net A primary strategy in Alzheimer's therapy involves the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase levels of the neurotransmitter acetylcholine. nih.gov Indolin-2-one derivatives have been successfully developed as potent cholinesterase inhibitors. researchgate.net

Furthermore, kinase inhibition is a recognized therapeutic approach for neurodegenerative conditions, as kinases are involved in processes like the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles—a hallmark of Alzheimer's disease. wikipedia.orgnih.gov Given the established success of the indolin-2-one core in targeting kinases and cholinesterases, derivatives featuring the 5,6-dimethoxy substitution pattern are considered valuable candidates for exploration in the search for new treatments for neurodegenerative disorders. ekb.egresearchgate.net

The this compound scaffold has been systematically evaluated in kinase inhibition studies to understand its potential and selectivity.

c-KIT Inhibition: As part of an effort to develop new anticancer agents, derivatives of this compound were specifically designed and synthesized to target the c-KIT kinase. acs.org The study included molecular docking to predict binding affinities, with the this compound core serving as a key structural component for interaction with the kinase domain. acs.org

TLK2 Inhibition: In a study focused on identifying inhibitors for Tousled-like kinase 2 (TLK2), a series of compounds with the 5,6-dimethoxyoxindole core were synthesized and tested. nih.gov This research provided direct comparative data on how the 5,6-dimethoxy substitution pattern influences inhibitory activity. The results showed that, for most heterocyclic head groups, the 5,6-dimethoxy substitution led to a reduction in potency against TLK2, similar to the effect of a 6-methoxy substitution alone. nih.gov However, a notable exception was the pyrrole derivative, where the 5,6-dimethoxy pattern resulted in a threefold increase in potency compared to other substitutions, highlighting a specific synergistic effect. nih.gov

No specific studies on the inhibition of PfPK5 by this compound derivatives were identified in the reviewed literature.

| Compound Core | Heterocyclic Head Group | Target Kinase | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| This compound | Imidazole | TLK2 | 1.5 µM | nih.gov |

| This compound | Pyrrole | TLK2 | 0.59 µM | nih.gov |

| This compound | 3,5-Dimethylpyrrole | TLK2 | > 10 µM | nih.gov |

| This compound | Pyrazole | TLK2 | > 10 µM | nih.gov |

| This compound | 2-Substituted Imidazole | TLK2 | 1.8 µM | nih.gov |

| This compound | 1,3,4-Thiadiazole (B1197879) | c-KIT | Docking studies performed; evaluated in anticancer screens. | acs.org |

While the primary focus of research on this compound derivatives has been on anticancer and kinase inhibition activities, related structures suggest potential in other therapeutic areas. For instance, amide derivatives of a structurally similar compound, (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid, were synthesized and shown to possess significant anti-inflammatory and analgesic properties in animal models. nih.gov Although these compounds are not indolin-2-ones, the shared 5,6-dimethoxy substitution on an aromatic ring points to the potential utility of this chemical feature in modulating inflammatory pathways. nih.gov

The broader class of indolin-2-one derivatives and related heterocyclic systems, such as those incorporating thiadiazole or triazole rings, have been investigated for antimicrobial properties. acs.orgnih.gov While a study synthesizing a this compound-thiadiazole hybrid focused on its anticancer effects, the known antimicrobial activity of the thiadiazole nucleus suggests a potential for dual activity. acs.org However, specific research primarily dedicated to the antimicrobial or anti-inflammatory effects of this compound itself was not prominently featured in the available literature.

Structure-Activity Relationship (SAR) Investigations for Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For this compound derivatives, SAR investigations have provided valuable insights, particularly in the context of kinase inhibition.

A detailed study on TLK2 inhibitors systematically explored how substitutions on the indolin-2-one ring affect potency. nih.gov Researchers compared compounds with 5-methoxy, 6-methoxy, and 5,6-dimethoxy substitutions. The general trend observed was that introducing a methoxy (B1213986) group at the 6-position led to a significant (around 10-fold) reduction in activity against TLK2 compared to the 5-methoxy analogues. nih.gov The 5,6-dimethoxy derivatives largely mirrored this trend, showing potency levels consistent with the less active 6-methoxy series. nih.gov This suggests that substitution at the 6-position may be sterically or electronically unfavorable for binding to TLK2. However, a key exception was observed with the pyrrole-substituted derivative (compound 22), where the 5,6-dimethoxy pattern resulted in a threefold enhancement of potency, indicating a specific, favorable interaction for this combination of core and head group. nih.gov

| Indolin-2-one Substitution | Heterocyclic Head Group | TLK2 IC₅₀ (µM) | SAR Observation | Source |

|---|---|---|---|---|

| 5-Methoxy | Pyrrole | 0.18 | Baseline for 5-substituted series. | nih.gov |

| 6-Methoxy | Pyrrole | 0.18 | Maintained potency compared to 5-methoxy. | nih.gov |

| 5,6-Dimethoxy | Pyrrole | 0.59 | Slight decrease in potency compared to mono-methoxy. | nih.gov |

| 5-Methoxy | Imidazole | 0.24 | Baseline for 5-substituted series. | nih.gov |

| 6-Methoxy | Imidazole | 2.5 | ~10-fold decrease in potency vs 5-methoxy. | nih.gov |

| 5,6-Dimethoxy | Imidazole | 1.5 | Activity is intermediate, but closer to the less active 6-methoxy series. | nih.gov |

Functional Inhibition Assays and Cellular Screening Approaches

The biological evaluation of this compound derivatives frequently involves a combination of functional inhibition assays and cell-based screening to determine their potency and mechanism of action. These approaches are critical in identifying promising lead compounds for further development.

One area of significant interest is the development of kinase inhibitors, as aberrant kinase activity is a hallmark of many diseases, including cancer. nih.gov Derivatives of the indolin-2-one scaffold have been investigated as inhibitors of various kinases. For instance, in a study focused on the discovery of narrow-spectrum inhibitors for Tousled-like kinase 2 (TLK2), a series of oxindole derivatives were screened. nih.gov This screening included compounds with the this compound core to assess their inhibitory effects. nih.gov The initial screening of commercially available oxindole-based kinase inhibitors helped to map the activity landscape against TLK2 and other related kinases. nih.gov

In another research endeavor, derivatives of this compound were synthesized and evaluated as potential inhibitors of c-Src kinase, a non-receptor protein kinase implicated in cancer cell proliferation, migration, and survival. nih.govtandfonline.com The synthesized compounds underwent in vitro kinase assays to quantify their inhibitory potency against c-Src. nih.gov These assays typically measure the ability of a compound to block the phosphorylation of a substrate by the kinase. Some of the synthesized 3-substituted 5,6-dimethoxyindolin-2-ones demonstrated significant dose-dependent inhibition of c-Src at micromolar concentrations. nih.gov

Cellular screening is a crucial next step to translate the findings from biochemical assays into a more physiologically relevant context. This often involves assessing the cytotoxic or anti-proliferative effects of the compounds on various cancer cell lines. For example, novel 1,3,4-thiadiazole- and aziridine-based indolin-2-ones, including a derivative with the 5,6-dimethoxy substitution, were subjected to the National Cancer Institute's (NCI) 60-cell line screen. acs.orgnih.gov This high-throughput screening provides a broad spectrum of activity against various human cancer cell types. acs.orgnih.gov Specific compounds from this series showed potent growth inhibition against breast and colon cancer cell lines, with IC50 values in the low micromolar range. acs.orgnih.gov

The following table summarizes the inhibitory activities of selected this compound derivatives from various research studies.

| Compound ID/Series | Target/Assay | Cell Line(s) | Activity (IC50 / % Inhibition) | Reference |

| 5,6-dimethoxyoxindole derivatives | TLK2 enzyme assay | - | Varied, used to explore structure-activity relationships. | nih.gov |

| 3-substituted 5,6-dimethoxyindolin-2-ones | c-Src kinase inhibition | - | Dose-dependent inhibition, with some compounds showing high potency. | nih.gov |

| 1,3,4-thiadiazole hybrid of this compound (IVc) | NCI-60 screen | Breast Cancer Panel | Average IC50 = 1.47 µM | acs.orgnih.gov |

| 3-((5-phenylthiophen-2-yl)methylene)-6-chloroindolin-2-one (48) | c-Src kinase inhibition | - | Not specified for this specific derivative, but the series showed activity. | nih.gov |

These functional and cellular screening approaches are instrumental in elucidating the structure-activity relationships (SAR) of this compound derivatives, guiding the design of more potent and selective inhibitors.

Scaffold Hopping Strategies in the Design of Novel Chemotypes

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at discovering structurally novel compounds by replacing the central core of a known active molecule while retaining its biological activity. nih.gov This approach is particularly valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, and overcoming liabilities associated with the original scaffold. openlabnotebooks.orgcriver.com The indolin-2-one core, including its 5,6-dimethoxy substituted variant, has been a subject of such strategic modifications.

The fundamental principle of scaffold hopping is to identify a new core that can present the key pharmacophoric groups in a similar spatial arrangement to the original scaffold, thus maintaining the crucial interactions with the biological target. criver.com This can range from minor modifications, such as replacing or swapping heteroatoms in a ring system (a 1° hop), to more significant changes like ring opening or closure (a 2° hop), or even the complete replacement of the backbone with a new chemical entity that only preserves the interaction points (a 4° hop). nih.gov

In the context of kinase inhibitors, where the indolin-2-one scaffold is prevalent, even subtle changes to the core can lead to significant alterations in the kinome selectivity profile. openlabnotebooks.org For instance, researchers might replace the indolin-2-one core with other fused heterocyclic systems to explore new binding modes or to improve properties like solubility. openlabnotebooks.org An example of a scaffold hop could involve replacing the indolin-2-one with a quinoline (B57606) or quinazoline (B50416) core, which are also fused 6,6-membered ring systems. openlabnotebooks.org

While specific examples of scaffold hopping originating directly from a this compound lead are not always explicitly detailed in the literature, the general strategy is widely applied to the broader class of indolin-2-one-based inhibitors. For example, a study on complement Factor D inhibitors employed a ring-opening scaffold hop to move from a cyclic proline-based scaffold to a novel series of acyclic compounds, which ultimately led to inhibitors with improved pharmacokinetic properties. ebi.ac.uk This illustrates how moving away from a cyclic core can be a successful strategy.

The design of novel chemotypes based on the this compound scaffold can leverage these principles. Computational methods, such as shape screening and pharmacophore modeling, can be used to identify potential replacement scaffolds from large compound databases that mimic the shape and electronic properties of the original core. criver.com These in silico approaches can rapidly assess and identify novel cores that medicinal chemists might not have otherwise considered. criver.com

The application of scaffold hopping to the this compound core holds promise for the discovery of next-generation therapeutic agents with improved efficacy, selectivity, and drug-like properties.

Q & A

Q. What are the best practices for validating synthetic reproducibility in multi-lab collaborations?

- Answer :

- Standardized protocols : Share detailed SOPs with reaction parameters (e.g., stirring speed, solvent grades).

- Blind testing : Distribute aliquots of starting materials to participating labs for parallel synthesis.

- Data harmonization : Use shared databases (e.g., ELN platforms) to aggregate and compare yields/purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.